molecular formula C10H7Cl2N3O2S B12115154 4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride

Cat. No.: B12115154
M. Wt: 304.15 g/mol
InChI Key: RIEDOERRCUUHPW-UHFFFAOYSA-N
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Description

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorinated pyrimidine ring attached to a benzenesulfonyl chloride moiety

Preparation Methods

The synthesis of 4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-aminopyrimidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride involves its interaction with specific molecular targets. The chlorinated pyrimidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride can be compared with other similar compounds such as:

  • 4-(4-Chloro-pyrimidin-2-ylamino)-cyclohexyl-carbamic acid tert-butyl ester
  • 4-(4-Chloro-pyrimidin-2-ylamino)-benzamide

These compounds share the chlorinated pyrimidine ring but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C10H7Cl2N3O2S

Molecular Weight

304.15 g/mol

IUPAC Name

4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H7Cl2N3O2S/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,13,14,15)

InChI Key

RIEDOERRCUUHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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